[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(2,2-dimethoxyethylamino)-4-oxobutanoate
Description
This compound is a synthetic steroid derivative featuring a cyclopenta[a]phenanthrene core, a hallmark of corticosteroids and related bioactive molecules. Its structure includes a 17-hydroxyl group and a 3-keto group, critical for receptor binding in many steroidal drugs. Unique to this molecule is the ester-linked side chain at the C17 position: a 2-oxoethyl group conjugated to 4-(2,2-dimethoxyethylamino)-4-oxobutanoate. This substituent introduces both ester and amide functionalities, along with methoxy groups, which may enhance solubility or modulate metabolic stability compared to simpler esters like acetate .
Properties
Molecular Formula |
C29H43NO9 |
|---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(2,2-dimethoxyethylamino)-4-oxobutanoate |
InChI |
InChI=1S/C29H43NO9/c1-27-11-9-18(31)13-17(27)5-6-19-20-10-12-29(36,28(20,2)14-21(32)26(19)27)22(33)16-39-24(35)8-7-23(34)30-15-25(37-3)38-4/h13,19-21,25-26,32,36H,5-12,14-16H2,1-4H3,(H,30,34)/t19-,20-,21-,26+,27-,28-,29-/m0/s1 |
InChI Key |
YMAOVCHJQQZOOI-SEYUJESISA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)NCC(OC)OC)O)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)NCC(OC)OC)O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Esterification: Formation of ester bonds by reacting carboxylic acids with alcohols.
Amidation: Introduction of amide groups through reactions with amines.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Hydrolysis: Breaking of ester or amide bonds to form carboxylic acids and alcohols or amines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Hydrolysis conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related steroids, emphasizing substituent variations and molecular properties:
*Estimated based on substituent contributions.
Key Observations:
Substituent Complexity: The target compound’s dimethoxyethylamino-ester side chain distinguishes it from simpler esters (e.g., acetate in ) and carboxylic acid derivatives (). This moiety may reduce crystallinity, improving solubility compared to dexamethasone’s hydroxyacetyl group .
Fluorination vs. Methoxylation : Dexamethasone’s 9-fluoro group enhances glucocorticoid receptor affinity, whereas the target compound’s methoxy groups could steer selectivity toward other targets or reduce toxicity .
Metabolic Stability : The amide bond in the target compound’s side chain may resist esterase-mediated hydrolysis better than acetate esters (), prolonging half-life .
Pharmacological Implications
- Cancer Therapy: highlights ferroptosis induction in oral squamous cell carcinoma (OSCC) by certain steroidal agents.
- Receptor Binding : The 11,17-dihydroxy configuration aligns with corticosteroid receptor pharmacophores, but the bulky side chain may limit glucocorticoid/mineralocorticoid activity compared to dexamethasone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
